8-(4-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Description
The compound is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds. These compounds are known to be stable in biological media and capable of robust reactivity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazines can be synthesized through various methods. For instance, the reaction of 2-hydrazino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile with halo compounds can yield related compounds .Molecular Structure Analysis
The compound contains a 1,2,4-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms. It also has methoxyphenyl and phenylethyl substituents .Chemical Reactions Analysis
1,2,4-Triazines are known to exhibit robust reactivity with trans-cyclooctene (TCO). This reaction can be used in tandem with other bioorthogonal cycloaddition reactions .Future Directions
Properties
IUPAC Name |
8-(4-methoxyphenyl)-4-oxo-N-(1-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-14(15-6-4-3-5-7-15)22-19(27)18-20(28)26-13-12-25(21(26)24-23-18)16-8-10-17(29-2)11-9-16/h3-11,14H,12-13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRGFFKRBOTZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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